tert-butyl (S)-2-oxoimidazolidine-4-carboxylate, also known as (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester, is a compound with significant relevance in medicinal chemistry. It is classified under heterocyclic compounds containing nitrogen, specifically within the imidazolidine family. The compound's unique structure and properties make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases.
The compound is cataloged under the CAS number 83056-79-5 and has a molecular formula of C₉H₁₆N₂O₃ with a molecular weight of approximately 200.24 g/mol . It is typically obtained through synthetic routes in laboratory settings and can be sourced from chemical suppliers specializing in pharmaceutical intermediates.
The synthesis of tert-butyl (S)-2-oxoimidazolidine-4-carboxylate generally involves several key steps:
The synthesis may utilize various solvents such as methanol or ethanol, and reaction conditions (temperature, pressure) are carefully controlled to optimize yield and purity . The use of chiral catalysts can enhance the selectivity for the desired enantiomer.
The molecular structure of tert-butyl (S)-2-oxoimidazolidine-4-carboxylate features a five-membered imidazolidine ring with a tert-butyl group attached at one position and a carboxylate functional group at another. The stereochemistry is critical, as it influences biological activity.
tert-butyl (S)-2-oxoimidazolidine-4-carboxylate participates in several chemical reactions typical for imidazolidine derivatives:
These reactions are often performed under controlled conditions to ensure selectivity and minimize by-products. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to monitor reaction progress and product purity.
The mechanism by which tert-butyl (S)-2-oxoimidazolidine-4-carboxylate exerts its biological effects involves its interaction with specific enzymes or receptors in biological systems. The imidazolidine structure allows it to mimic natural substrates or inhibitors, facilitating binding to target sites.
Research indicates that compounds with similar structures can influence pathways related to blood pressure regulation and cardiovascular health, making this compound a candidate for further pharmacological studies .
These properties are crucial for handling and application in laboratory settings.
tert-butyl (S)-2-oxoimidazolidine-4-carboxylate is primarily utilized in scientific research as an intermediate in the synthesis of pharmaceutical agents, particularly those aimed at treating cardiovascular diseases. Its unique structure allows it to serve as a building block for more complex molecules used in drug development.
Catalytic asymmetric hydrogenation represents a cornerstone methodology for constructing the stereogenic center in tert-butyl (S)-2-oxoimidazolidine-4-carboxylate. This approach leverages chiral transition metal complexes to install the (S)-configuration with high enantiomeric purity. The hydrogenation typically targets a dehydro precursor, such as an enamide or α,β-unsaturated imidazolidinone derivative, using chiral rhodium or ruthenium catalysts. Noyori's BINAP-Ru complexes demonstrate exceptional efficacy in such transformations, achieving enantiomeric excesses (ee) >95% under optimized conditions [8]. The mechanism involves syn-addition of hydrogen across the prochiral double bond, where enantioselectivity arises from differential coordination of the substrate to the chiral catalyst pocket. For imidazolidinone substrates, the adjacent carbonyl oxygen facilitates chelation with the metal center, rigidifying the transition state and amplifying stereocontrol. Recent advances focus on P-chiral ligands like DuanPhos, which provide enhanced steric and electronic tuning for challenging substrates, enabling hydrogenation at low catalyst loadings (0.1–0.5 mol%) [8].
The 2-oxoimidazolidine-4-carboxylate scaffold serves as a versatile chiral auxiliary for dynamic kinetic resolution (DKR), enabling the synthesis of enantiomerically enriched amino acid derivatives. This strategy exploits the inherent stereoelectronic properties of the heterocycle to differentiate prochiral faces during nucleophilic attacks. As reported in Tetrahedron Letters, the auxiliary facilitates stereospecific amination reactions with benzylamine, affording (S,R)-configured products in near-quantitative yields and >99% diastereomeric excess [4]. The DKR mechanism involves rapid racemization of a transient imine intermediate (via ring opening-closing), coupled with irreversible diastereoselective amination. This equilibration allows theoretical 100% conversion to the desired stereoisomer. Modifications at N1 (e.g., methyl substitution) enhance conformational rigidity, improving stereoselectivity in Gabriel syntheses of non-natural α-amino acids [5]. The auxiliary is recoverable under mild acidic conditions (e.g., TFA/DCM), enhancing atom economy.
Optimized reaction sequences for synthesizing tert-butyl (S)-2-oxoimidazolidine-4-carboxylate require precise solvent and catalyst pairing to maximize yield and stereoselectivity. Industrial routes typically involve:
Table 1: Solvent and Catalyst Impact on Reaction Efficiency
Step | Solvent | Catalyst/Base | Time (h) | Yield (%) |
---|---|---|---|---|
Cyclization | Acetone | K₂CO₃ | 72 | 89.8 |
Hydrogenation | Methanol | Pd/C (H₂) | 3 | 98.2 |
Acetone minimizes hydrolysis of the tert-butyl ester while facilitating enolate formation for cyclization. Methanol enhances hydrogen activation on Pd/C by promoting proton transfer. Polar aprotic solvents (e.g., DMF) are avoided due to undesired tert-butyl deprotection. Catalyst screening shows Pd > Pt > Ni for chemoselectivity, with Pd/C providing complete conversion without over-reduction [1] [8].
The tert-butyl ester group in tert-butyl (S)-2-oxoimidazolidine-4-carboxylate serves dual roles: steric shielding of the carboxylate and acid-labile deprotection. Key advantages over alternative groups:
Methyl or ethyl esters offer inferior performance due to susceptibility to transesterification (e.g., with amine nucleophiles) and require harsh hydrolysis conditions (NaOH/EtOH, Δ), causing >15% racemization . Benzyl esters, while cleavable under neutral conditions (H₂/Pd-C), complicate purification due to dibenzyl byproducts. The tert-butyl strategy thus balances orthogonal deprotection, stereochemical integrity, and scalability.
Table 2: Protecting Group Comparison for Imidazolidinone Carboxylates
Protecting Group | Deprotection Conditions | Racemization Risk | Byproduct Concerns |
---|---|---|---|
tert-Butyl | TFA/DCM, 0–25°C | Low (<2%) | None |
Methyl | 1M NaOH/EtOH, 60°C | High (15–20%) | Transesterification |
Benzyl | H₂ (1 atm)/Pd-C, MeOH | Moderate (5%) | Dibenzyl formation |
Concluding RemarksThe synthesis of tert-butyl (S)-2-oxoimidazolidine-4-carboxylate exemplifies the synergy of asymmetric catalysis, auxiliary-mediated resolution, and protecting group chemistry. Continued innovation in chiral ligand design and solvent engineering will further streamline access to this versatile chiral building block.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: